(8-(Tetrahydro-2H-pyran-2-yloxy)octyl)magnesium bromide

Description

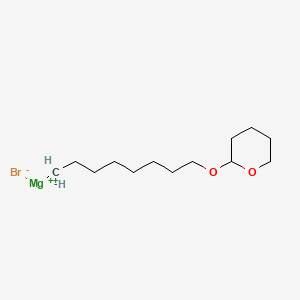

(8-(Tetrahydro-2H-pyran-2-yloxy)octyl)magnesium bromide is a Grignard reagent characterized by an octyl chain functionalized with a tetrahydro-2H-pyran-2-yloxy (THP-O-) group at the terminal carbon. This compound is synthesized via the reaction of magnesium metal with 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran (CAS molecular weight: 293.24) in anhydrous tetrahydrofuran (THF) under inert conditions . The THP group acts as a protecting moiety for alcohols, enhancing solubility in nonpolar solvents and stabilizing the reagent against premature hydrolysis .

Properties

IUPAC Name |

magnesium;2-octoxyoxane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25O2.BrH.Mg/c1-2-3-4-5-6-8-11-14-13-10-7-9-12-15-13;;/h13H,1-12H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXXPIMJJPXDSB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCCCCCOC1CCCCO1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BrMgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Hydroxyl Group: Formation of the Tetrahydro-2H-pyran-2-yloxy Intermediate

The first step in synthesizing (8-(Tetrahydro-2H-pyran-2-yloxy)octyl)magnesium bromide involves protecting the hydroxyl group of 8-bromo-1-octanol. This is achieved through acetalization with dihydropyran (DHP), a reaction catalyzed by acidic conditions. The mechanism proceeds via protonation of DHP, followed by nucleophilic attack by the alcohol oxygen on the electrophilic oxonium ion, resulting in the formation of the tetrahydropyranyl (THP) ether (Figure 1) .

Reaction Conditions:

-

Catalyst: p-Toluenesulfonic acid (pTSA) or HCl gas.

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature: Room temperature (20–25°C).

The THP group stabilizes the alcohol against undesired side reactions during subsequent Grignard reagent formation. This step is critical for preventing magnesium from reacting directly with the hydroxyl group, which would deactivate the reagent .

Grignard Reagent Formation: Reaction of the Protected Alkyl Bromide with Magnesium

The THP-protected alkyl bromide is then reacted with magnesium metal to form the Grignard reagent. This step requires strict anhydrous conditions and an inert atmosphere (argon or nitrogen) to prevent hydrolysis or oxidation3 .

Mechanistic Overview:

-

Magnesium Activation: The magnesium surface is cleaned via mechanical abrasion or acidic pretreatment to remove oxide layers.

-

Insertion Reaction: Magnesium inserts between the carbon and bromine atoms of the alkyl bromide, generating the organomagnesium species3:

-

Solvent Role: Tetrahydrofuran (THF) is preferred due to its ability to stabilize the Grignard reagent via coordination to the magnesium center3 .

Optimized Protocol:

-

Substrate: THP-protected 8-bromo-1-octanol (1.0 equiv).

-

Magnesium: 1.1–1.2 equiv, freshly activated.

-

Solvent: Anhydrous THF, distilled over sodium/benzophenone.

-

Temperature: Gentle reflux (66°C for THF).

-

Reaction Time: 2–4 hours, monitored by GC-MS or quenching tests .

Yield and Purity:

Industrial Production Methods

Scalable synthesis of this compound necessitates modifications to laboratory protocols to enhance efficiency and safety. Key industrial adaptations include:

Continuous Flow Systems:

-

Advantages: Improved heat dissipation, reduced reaction time, and minimized handling of pyrophoric intermediates.

-

Conditions:

Automated Quenching:

-

Inline quenching with dry ice or controlled addition of proton sources (e.g., deuterated water for isotopic labeling) ensures safe decomposition of excess reagent .

Comparative Analysis of Preparation Methods

The table below contrasts laboratory-scale and industrial-scale synthesis parameters:

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Solvent | THF (batch) | THF (continuous flow) |

| Magnesium Activation | Mechanical abrasion | Acidic pretreatment |

| Reaction Time | 2–4 hours | 10–15 minutes |

| Yield | 70–85% | 80–88% |

| Safety Measures | Schlenk techniques | Automated quenching systems |

Industrial methods prioritize throughput and safety, whereas laboratory protocols focus on flexibility and small-scale optimization .

Challenges and Mitigation Strategies

Moisture Sensitivity:

-

Issue: Hydrolysis of the Grignard reagent leads to low yields.

-

Solution: Rigorous drying of solvents and substrates via molecular sieves or distillation3 .

Competing Side Reactions:

Chemical Reactions Analysis

Types of Reactions

(8-(Tetrahydro-2H-pyran-2-yloxy)octyl)magnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic substitution: This compound can act as a nucleophile in substitution reactions, where it replaces a leaving group in an electrophilic substrate.

Addition reactions: It can participate in addition reactions with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include carbonyl compounds (e.g., aldehydes and ketones), halides, and other electrophilic species. Typical reaction conditions involve the use of anhydrous solvents, such as THF, and inert atmospheres to prevent moisture and oxygen from interfering with the reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, reactions with aldehydes or ketones typically yield secondary or tertiary alcohols, respectively .

Scientific Research Applications

(8-(Tetrahydro-2H-pyran-2-yloxy)octyl)magnesium bromide is an organometallic compound with the molecular formula . It is typically synthesized by reacting 8-bromo-1-octanol with tetrahydro-2H-pyran in the presence of a base to produce an ether intermediate, which is then treated with magnesium in a solvent like tetrahydrofuran (THF).

Scientific Research Applications

This compound has applications in biology, medicine, and industry. It can be used in the synthesis of biologically active molecules, natural product derivatives, pharmaceutical intermediates, and active pharmaceutical ingredients (APIs). It is also used in the production of specialty chemicals and materials.

Types of Reactions

This compound can act as a nucleophile in substitution reactions, replacing a leaving group in an electrophilic substrate. It can also participate in addition reactions with electrophiles like carbonyl compounds to form new carbon-carbon bonds. Common reagents used with this compound include carbonyl compounds, halides, and other electrophilic species. Reactions typically require anhydrous solvents like THF and inert atmospheres. Reactions with aldehydes or ketones usually yield secondary or tertiary alcohols, respectively.

Mechanism of Action

The mechanism of action of (8-(Tetrahydro-2H-pyran-2-yloxy)octyl)magnesium bromide involves its role as a nucleophile in chemical reactions. The magnesium atom in the compound coordinates with the oxygen atom, enhancing the nucleophilicity of the carbon atom bonded to the magnesium. This allows the compound to effectively attack electrophilic centers in various substrates, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₃H₂₅BrMgO₂

- Molecular Weight : ~309.5 g/mol (estimated from precursor data ).

- Reactivity : Participates in nucleophilic additions and cross-coupling reactions, particularly in forming carbon-carbon bonds .

- Applications : Used in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals, where regioselectivity and steric control are critical .

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key Observations :

- The THP-O- group in the target compound introduces steric bulk and polarizability, enhancing solubility in THF compared to linear alkyl Grignard reagents like n-octylmagnesium bromide .

- Terminal alkynes (e.g., (7-((THP)oxy)hept-1-yn-1-yl)magnesium bromide ) exhibit higher reactivity in cross-coupling but require stringent temperature control .

Reactivity and Stability

- Nucleophilicity : The THP-O- group slightly reduces nucleophilicity at the β-carbon compared to n-octylmagnesium bromide , directing reactivity toward less hindered electrophiles .

- Hydrolysis Sensitivity : THP-protected reagents are stable under basic conditions but decompose rapidly in acidic media, unlike unprotected Grignard reagents (e.g., n-octylmagnesium bromide ) .

- Thermal Stability : Reagents with alkyne groups (e.g., (7-((THP)oxy)hept-1-yn-1-yl)magnesium bromide ) require lower reaction temperatures (−20°C to 0°C) to prevent side reactions, whereas the target compound tolerates reflux conditions (up to 60°C) .

Biological Activity

(8-(Tetrahydro-2H-pyran-2-yloxy)octyl)magnesium bromide, with the CAS number 68022-04-8, is an organometallic compound notable for its applications in synthetic organic chemistry and potential biological activities. Its molecular formula is C13H25BrMgO2, and it has a molecular weight of approximately 317.5483 g/mol. This compound functions primarily as a nucleophile in various chemical reactions, making it significant in the synthesis of biologically active molecules and pharmaceuticals.

The biological activity of this compound is primarily attributed to its nucleophilic properties. The magnesium atom enhances the nucleophilicity of the carbon atom bonded to it, allowing the compound to effectively attack electrophilic centers in substrates. This mechanism is crucial for its role in forming new chemical bonds during reactions with electrophiles such as carbonyl compounds.

Key Reactions Involving this compound

- Nucleophilic Substitution : The compound can replace leaving groups in electrophilic substrates.

- Addition Reactions : It participates in addition reactions with carbonyl compounds, leading to the formation of secondary or tertiary alcohols.

Common Reaction Conditions

- Solvents : Typically used in anhydrous solvents like tetrahydrofuran (THF).

- Atmosphere : Reactions are conducted under inert atmospheres to prevent moisture interference.

Synthesis and Biological Evaluation

Research indicates that this compound can be utilized in the synthesis of various biologically active molecules. Its ability to form ethers through reactions with carbanions highlights its relevance in medicinal chemistry.

Case Studies

- Synthesis of Ethers : A study demonstrated that tetrahydropyranyl monoperoxyacetals react with organolithium and organomagnesium reagents, including this compound, to produce ethers effectively. This reaction showcases the compound's utility in synthesizing complex organic molecules .

- Pharmaceutical Applications : The compound has been explored for its potential in developing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structure allows for modifications that enhance biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| (8-Bromo-1-octyl)magnesium bromide | Lacks tetrahydro-2H-pyran-2-yloxy group | Less reactivity due to absence of ether functionality |

| (8-(Tetrahydro-2H-pyran-2-yloxy)octyl)lithium | Contains lithium instead of magnesium | Different reactivity profile due to metal substitution |

The presence of the tetrahydro-2H-pyran-2-yloxy group imparts specific reactivity and stability, making this compound particularly effective for certain synthetic applications where other similar compounds may not be as effective .

Q & A

Basic: What is the optimal synthetic route for preparing (8-(Tetrahydro-2H-pyran-2-yloxy)octyl)magnesium bromide?

Methodological Answer:

The compound is synthesized via a two-step process:

Precursor Preparation : React 8-bromooctanol with dihydropyran under acidic conditions to form 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran (CAS 50816-20-1), confirmed by NMR and GCMS .

Grignard Formation : React the brominated precursor with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen). The reaction is monitored for exothermic initiation, with typical yields >70% when using high-purity reagents and controlled temperature (25–40°C) .

Key Validation : H NMR of the Grignard reagent shows absence of precursor peaks (e.g., δ 3.4–3.8 ppm for THP-O-CH) and characteristic broad signals for the organomagnesium species .

Basic: What spectroscopic techniques are critical for characterizing this Grignard reagent and its intermediates?

Methodological Answer:

- H/C NMR : Used to confirm the structure of the brominated precursor (e.g., δ 4.5–4.7 ppm for THP-O-CH, δ 3.4–3.8 ppm for THP ring protons) and monitor Grignard formation .

- GC-MS/HRMS : Validates purity and molecular weight of intermediates (e.g., [M+H] at m/z 293.24 for the precursor) .

- FT-IR : Detects residual hydroxyl groups in incomplete reactions (O-H stretch ~3400 cm) .

Basic: How should this Grignard reagent be stored to ensure stability?

Methodological Answer:

- Storage Conditions : Maintain under inert gas (argon) in anhydrous THF or 2-methyltetrahydrofuran (2-MeTHF) at –20°C to prevent decomposition. Use septum-sealed Schlenk flasks .

- Handling Precautions : Employ gloveboxes or Schlenk lines to avoid moisture/oxygen exposure. Quench unused reagent with isopropanol or saturated NHCl .

Advanced: How can competing side reactions (e.g., β-hydride elimination) be minimized during cross-coupling applications?

Methodological Answer:

- Catalyst Selection : Iron-based catalysts (e.g., Fe(acac)) suppress β-hydride elimination in cross-couplings with aryl halides, as demonstrated in analogous systems .

- Temperature Control : Reactions performed at 0–25°C reduce thermal degradation.

- Additives : Use Lewis acids (e.g., MgBr) to stabilize the Grignard intermediate .

Advanced: What analytical challenges arise when isolating products from reactions involving this Grignard reagent?

Methodological Answer:

- Co-Product Interference : Magnesium salts and THP-protected byproducts complicate purification. Use aqueous workup (e.g., 1M HCl) to remove inorganic residues, followed by flash chromatography (hexanes/EtOAc gradients) .

- In-Situ Monitoring : Employ F NMR (if fluorinated substrates are used) or quenching aliquots for GC-MS to track reaction progress .

Advanced: How should contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

Methodological Answer:

- Dynamic Effects : THP ring puckering causes splitting in H NMR (δ 1.4–1.8 ppm). Compare with literature data for analogous THP-protected Grignard reagents .

- Impurity Analysis : Use H-H COSY or HSQC to distinguish diastereomers or oxidation byproducts (e.g., Mg-O species) .

Advanced: What are the demonstrated applications of this reagent in synthesizing complex organic architectures?

Methodological Answer:

- Cross-Coupling : Used in iron-catalyzed couplings to construct C-C bonds in non-activated alkyl halides, yielding branched alkanes (e.g., 67% yield for cyclohexyl derivatives) .

- Functional Group Compatibility : THP protection enables compatibility with esters and ketones in multi-step syntheses .

Advanced: What mechanistic insights guide the reactivity of this Grignard reagent in nucleophilic additions?

Methodological Answer:

- Nucleophilicity : The THP-O group electronically tunes the octyl chain, enhancing Mg-C bond polarization. Kinetic studies show faster addition to carbonyls compared to non-protected analogs .

- Steric Effects : THP protection reduces steric hindrance at the reactive site, enabling efficient attack on hindered electrophiles (e.g., tert-butyl esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.